1,4-Bis(4-methoxyphenyl)piperazine

Description

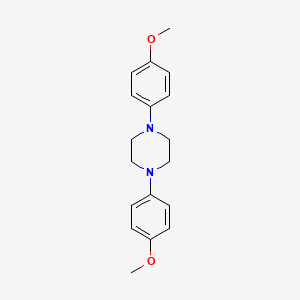

1,4-Bis(4-methoxyphenyl)piperazine is a piperazine derivative featuring two 4-methoxyphenyl substituents at the 1 and 4 positions of the piperazine ring. This compound is structurally characterized by its electron-donating methoxy (-OCH₃) groups, which influence its electronic and steric properties. Piperazine derivatives are widely studied for their pharmacological and material science applications due to their versatile binding capabilities and ease of functionalization. Additionally, derivatives like 1,4-bis((4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl)piperazine have been explored as anti-mitotic agents in breast cancer research .

Properties

CAS No. |

3367-51-9 |

|---|---|

Molecular Formula |

C18H22N2O2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1,4-bis(4-methoxyphenyl)piperazine |

InChI |

InChI=1S/C18H22N2O2/c1-21-17-7-3-15(4-8-17)19-11-13-20(14-12-19)16-5-9-18(22-2)10-6-16/h3-10H,11-14H2,1-2H3 |

InChI Key |

BQMLMYCWRONYFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Impact :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance π-π stacking and hydrogen bonding, critical for drug-receptor interactions .

- Electron-Withdrawing Groups (e.g., -SO₂, -Cl) : Improve metabolic stability and enzyme inhibition (e.g., DPP-4 inhibition in 1,4-bis(4-fluorophenylsulfonyl)piperazine) .

- Bulkier Groups (e.g., benzhydryl) : Increase steric hindrance, reducing unwanted interactions but limiting solubility .

Pharmacological Activity Comparison

Antidiabetic Agents

Antitumor Activity

- 1,4-Bis(3-aminopropyl)piperazine: Used in nanoparticle synthesis for transgene delivery; tertiary amines accelerate nanoparticle nucleation via solvation effects .

Coordination Chemistry

- Piperazine-Based Ligands (e.g., L1–L5): Modified with pyridyl or quinolyl groups to enhance steric effects in copper(II) complexes for DNA cleavage .

Key Research Findings and Contrasts

- Pharmacological vs.

- Thermal Stability: Selenogallate frameworks templated by 1,4-bis(3-aminopropyl)piperazine degrade at lower temperatures than metal-amine counterparts, limiting high-temperature applications .

- Synthetic Efficiency: Maghnite-catalyzed polymerization of NBMP achieves moderate yields (59–72%) , whereas solvothermal methods for selenogallates prioritize structural novelty over yield .

Q & A

Q. How is 1,4-Bis(4-methoxyphenyl)piperazine synthesized, and what optimization strategies improve yield and purity?

The synthesis typically involves nucleophilic substitution or acylation reactions. For example, reacting piperazine with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization strategies include:

- Catalyst selection : Use of phase-transfer catalysts to enhance reaction efficiency.

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

Key characterization methods:

- ¹H/¹³C NMR : Peaks for methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.2 ppm).

- IR spectroscopy : Stretching vibrations for C-O (1250 cm⁻¹) and N-H (3300 cm⁻¹).

- X-ray diffraction : Resolves piperazine ring conformation and substituent orientation. For example, a Schiff base analog showed a chair conformation for the piperazine ring .

Q. What are the standard protocols for assessing the stability and storage conditions of this compound?

- Stability assays : HPLC monitoring under accelerated conditions (40°C/75% RH) over 30 days.

- Storage : Sealed containers under inert gas (N₂/Ar) at −20°C to prevent oxidation.

- Light sensitivity : Amber vials to avoid photodegradation of methoxy groups .

Advanced Research Questions

Q. How do computational methods like molecular docking elucidate the interaction between this compound and biological targets?

Q. What is the impact of substituent groups (e.g., methoxy vs. chloro) on the biological activity of piperazine derivatives?

Q. How does the conformational flexibility of this compound influence its pharmacological properties?

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Q. How do structural analogs of this compound compare in terms of receptor binding affinity and selectivity?

Q. What are the implications of piperazine ring modifications (e.g., substitution patterns) on the compound's pharmacokinetic profile?

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.